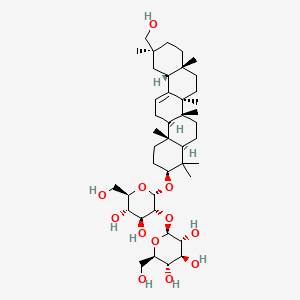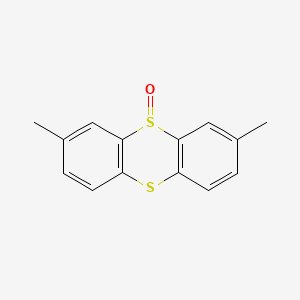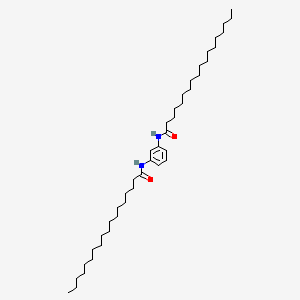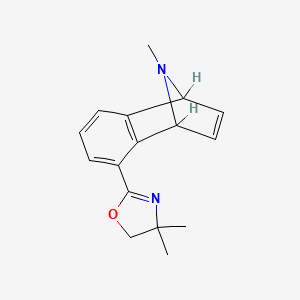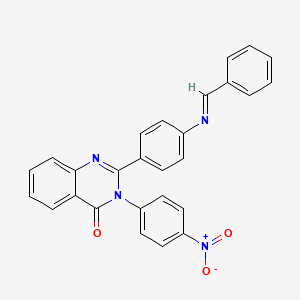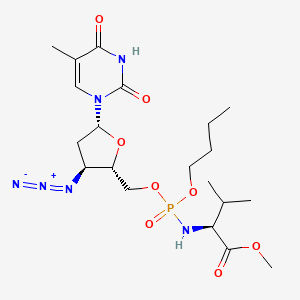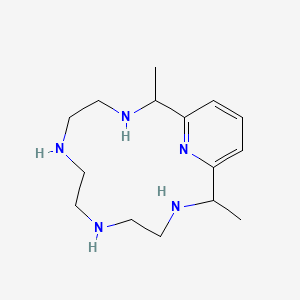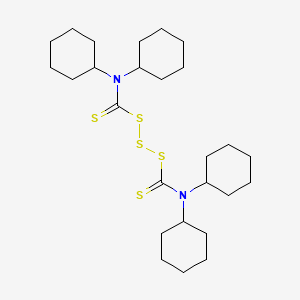
1,1'-Trithiobis(N,N-dicyclohexylmethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) is a chemical compound with the molecular formula C26H44N2S5 and a molecular weight of 544.966. It is characterized by its achiral nature and is known for its unique structure, which includes three sulfur atoms and two N,N-dicyclohexylmethanethioamide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) typically involves the reaction of N,N-dicyclohexylmethanethioamide with sulfur sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by bases such as triethylamine .
Industrial Production Methods
Industrial production of 1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. It also interacts with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share some structural similarities and are used in similar applications.
Thioureas: These compounds have similar sulfur-containing functional groups and are used in various chemical reactions.
Uniqueness
1,1’-Trithiobis(N,N-dicyclohexylmethanethioamide) is unique due to its trithiobis structure, which imparts distinct chemical and biological properties. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
6317-83-5 |
|---|---|
Molecular Formula |
C26H44N2S5 |
Molecular Weight |
545.0 g/mol |
IUPAC Name |
(dicyclohexylcarbamothioyldisulfanyl) N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C26H44N2S5/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-33-32-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2 |
InChI Key |
XAKTVBGWHVMEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)SSSC(=S)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


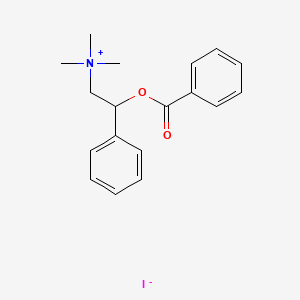
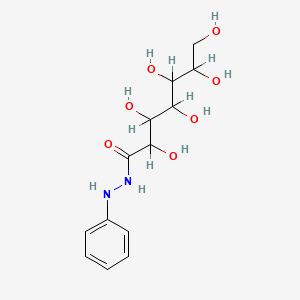
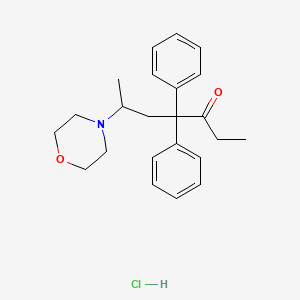
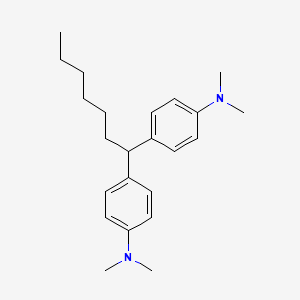
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
